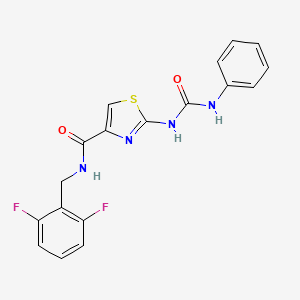

N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N4O2S/c19-13-7-4-8-14(20)12(13)9-21-16(25)15-10-27-18(23-15)24-17(26)22-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMPREJTAIOIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Ureido Group: The thiazole intermediate is then reacted with an isocyanate to introduce the ureido group.

Attachment of the 2,6-difluorobenzyl Group: The final step involves the alkylation of the thiazole derivative with 2,6-difluorobenzyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylureido group.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique substitution pattern allows for modifications that can lead to new derivatives with potentially enhanced properties .

Biology

Biological studies have focused on the interactions of this compound with various macromolecules. Research indicates that it may influence enzyme activity and receptor interactions, suggesting its potential role in biochemical pathways .

Anti-inflammatory Properties

Recent studies have investigated the anti-inflammatory effects of compounds related to thiazoles. For instance, derivatives exhibiting similar structures have shown significant inhibition of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in cellular models . The compound's mechanism involves modulating inflammatory pathways, making it a candidate for therapeutic development against inflammatory diseases.

Potential in Cancer Therapy

The compound's structure suggests possible anticancer properties due to its ability to interact with specific cellular targets involved in tumor progression. Further research is needed to elucidate its efficacy and safety in clinical settings .

Industry

In industrial applications, N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide can be utilized in developing new materials or as a catalyst in chemical reactions. Its unique chemical properties may enhance the performance characteristics of materials used in pharmaceuticals and other sectors .

Case Study 1: Anti-inflammatory Activity Assessment

A study evaluated the anti-inflammatory potential of various thiazole derivatives using RAW264.7 cells stimulated with lipopolysaccharides (LPS). The results indicated that certain derivatives significantly inhibited cytokine release (NO, IL-6, TNF-α), with IC50 values demonstrating their potency . This suggests that compounds structurally related to N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide could be promising candidates for anti-inflammatory drug development.

Case Study 2: Cancer Therapeutics Exploration

Research into thiazole-based compounds has revealed their potential in targeting cancer pathways. The ability to inhibit specific enzymes or receptors involved in cell proliferation positions these compounds as valuable leads for cancer therapy . Ongoing investigations aim to determine the exact mechanisms through which these compounds exert their effects.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with triazole derivatives (), benzamide-based pesticides (), and thiadiazole derivatives () based on core structures, substituents, and synthetic approaches.

Key Comparisons

Core Heterocyclic Rings

- Thiazole (Target Compound) : Contains one sulfur and one nitrogen atom. The electron-withdrawing carboxamide group at position 4 may modulate reactivity and binding affinity.

- 1,2,4-Triazole (): Features three nitrogen atoms, enabling tautomerism and diverse hydrogen-bonding interactions.

- 1,3,4-Thiadiazole () : Two nitrogen and one sulfur atom, often associated with broad-spectrum bioactivity. The trichloroethyl group in these derivatives may enhance cytotoxicity .

Fluorinated Substituents

- The 2,6-difluorobenzyl group in the target compound mirrors substituents in benzamide pesticides (e.g., diflubenzuron), where fluorine atoms improve stability and membrane penetration .

- In contrast, triazole derivatives in utilize 2,4-difluorophenyl groups, which may influence tautomeric equilibria and pesticidal activity .

Urea/Thiourea Linkages

- The 3-phenylureido group in the target compound resembles the urea moiety in diflubenzuron, a known chitin synthesis inhibitor .

- Triazole derivatives in incorporate thiourea intermediates during synthesis, which cyclize to form stable heterocycles .

Biological Activity

N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a ureido group, which contribute to its unique chemical reactivity and biological properties. The IUPAC name is N-[(2,6-difluorophenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide, and it has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄F₂N₄O₂S |

| Molecular Weight | 374.38 g/mol |

| CAS Number | 941880-58-6 |

Synthesis

The synthesis of N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves several key steps:

- Formation of the Thiazole Ring : A suitable α-haloketone is reacted with thiourea under basic conditions.

- Introduction of the Ureido Group : The thiazole intermediate reacts with an isocyanate.

- Alkylation : The final step involves alkylating the thiazole derivative with 2,6-difluorobenzyl chloride.

Antimicrobial Activity

Research has shown that compounds similar to N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide exhibit significant antimicrobial properties. In particular, studies have reported:

- Inhibition of Bacterial Growth : The compound demonstrates activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with notable inhibition zones and low minimum inhibitory concentrations (MIC) .

- Antifungal Properties : It has been evaluated for antifungal activity against strains like Candida albicans, showing promising results in terms of MIC values .

Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. In vitro assays demonstrated significant scavenging effects on DPPH and hydroxyl radicals, indicating its potential as an antioxidant agent .

Anticancer Activity

N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide has been investigated for its anticancer properties:

- Cytotoxicity Studies : It exhibited considerable cytotoxic effects against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The IC50 values obtained were comparable to standard anticancer drugs .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation pathways that result in therapeutic effects. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : It may also interact with cellular receptors to modulate signaling pathways relevant to inflammation or cancer progression.

Comparative Analysis

To better understand the unique properties of N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide, a comparison with similar compounds can be made:

| Compound Name | Biological Activity |

|---|---|

| N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide | Antimicrobial, Antioxidant, Anticancer |

| N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxylate | Limited antimicrobial activity |

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing N-(2,6-difluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Reacting thiazole-4-carboxylic acid derivatives with 2,6-difluorobenzylamine under nitrogen atmosphere to form the carboxamide backbone.

- Ureido group introduction : Condensation of phenyl isocyanate or urea derivatives with the thiazole intermediate, often requiring reflux in solvents like acetonitrile or ethanol.

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product. Critical parameters include inert atmospheres (to prevent oxidation), controlled temperatures (60–80°C), and stoichiometric ratios to minimize side reactions .

Q. Which spectroscopic methods are essential for structural characterization of this compound?

- 1H/13C NMR : Confirms the presence of the difluorobenzyl group (δ ~6.8–7.2 ppm for aromatic protons) and ureido NH signals (δ ~8.5–10 ppm).

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z ~450–600 range).

- HPLC : Assesses purity (>95% is typical for research-grade material). Cross-validation with elemental analysis ensures accuracy .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates.

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays.

- Solubility and stability tests : Measure logP (octanol-water partition) and degradation in simulated physiological conditions. These assays provide baseline data for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction intermediates be stabilized during multi-step synthesis?

- In-situ monitoring : Use TLC or LC-MS to track intermediate formation.

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent undesired side reactions.

- Low-temperature quenching : Halt reactions at –20°C to stabilize sensitive intermediates. Evidence from thiazole derivative syntheses highlights the use of iodine-mediated cyclization and triethylamine as a base to stabilize intermediates .

Q. What strategies resolve contradictions in NMR data for structural confirmation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for aromatic protons and ureido NH groups.

- Deuterated solvent variation : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts.

- Computational modeling : Predict chemical shifts using DFT calculations (e.g., Gaussian software) to cross-validate experimental data. Discrepancies in coupling constants or integration ratios often arise from dynamic effects or impurities .

Q. How can regioselectivity challenges in thiazole functionalization be addressed?

- Directed ortho-metalation : Use lithiation reagents (e.g., LDA) to selectively modify the thiazole ring at the 2- or 4-positions.

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation. Studies on analogous thiazole derivatives demonstrate improved yields (70–90%) with microwave irradiation at 100–120°C .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C.

- LC-MS/MS profiling : Identify degradation products and quantify half-life.

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C typical for thiazoles). Data from similar ureido-thiazoles suggest pH-dependent hydrolysis of the ureido moiety as a key degradation pathway .

Q. How can contradictory biological activity data across studies be reconciled?

- Assay standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).

- Metabolite profiling : Check for active metabolites that may contribute to observed effects.

- Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using crystallographic data. Discrepancies in IC50 values often arise from differences in assay conditions or impurity profiles .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Key Synthetic Steps

| Step | Solvent | Temperature | Catalyst/Purification | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amide coupling | DMF | 80°C | EDC/HOBt | 75–85 | |

| Ureido formation | Acetonitrile | Reflux | None (thermal) | 60–70 | |

| Cyclization | DMF | 100°C | I2, Et3N | 80–90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.